molecular formula C11H12Cl2N2O B12547645 4-(2-Chlorophenyl)piperazine-1-carbonyl chloride CAS No. 143490-52-2

4-(2-Chlorophenyl)piperazine-1-carbonyl chloride

Cat. No.: B12547645
CAS No.: 143490-52-2
M. Wt: 259.13 g/mol
InChI Key: YUQQBQUIKFLHFK-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)piperazine-1-carbonyl chloride is a versatile chemical intermediate of significant interest in synthetic organic and medicinal chemistry research. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a highly reactive carbonyl chloride moiety. With a molecular formula of C11H12Cl2N2O and a molecular weight of 259.13 g/mol , it serves as a critical precursor for the synthesis of a wide array of pharmacologically active molecules. The primary research value of this compound lies in its role as a key building block. The acyl chloride group is highly susceptible to nucleophilic attack, allowing researchers to efficiently synthesize amides, carbamates, and ureas by reacting it with various amines, alcohols, or other nucleophiles. This enables the rapid generation of compound libraries based on the 1-(2-chlorophenyl)piperazine scaffold, which is a common structural feature in ligands for various central nervous system (CNS) receptors. Its main applications include the design and development of novel potential therapeutic agents targeting serotonin and dopamine receptors, making it a valuable tool for neuroscientists and chemists. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols.

Properties

CAS No.

143490-52-2

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

4-(2-chlorophenyl)piperazine-1-carbonyl chloride

InChI

InChI=1S/C11H12Cl2N2O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2

InChI Key

YUQQBQUIKFLHFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

Piperazine reacts with 2-chlorobenzyl chloride or related electrophiles in the presence of a base (e.g., K₂CO₃, KI) to displace the chloride.

Reagents/Conditions Yield Reference
Piperazine + 2-Chlorobenzyl chloride, KI, toluene, 80°C → Reflux 57%
Piperazine + 4-Chlorobenzhydryl chloride, K₂CO₃, DMF, 80°C → Reflux 92%

Key Insight : KI or K₂CO₃ facilitates nucleophilic substitution, with DMF or toluene as solvents. High temperatures (80–120°C) enhance reactivity.

Buchwald-Hartwig Amination

For aryl-substituted piperazines, palladium-catalyzed coupling of aryl halides with piperazine may be viable, though no direct examples were found in the reviewed sources.

Introduction of the Carbonyl Chloride Group

The carbonyl chloride moiety is typically introduced via:

  • Reaction with Chlorinating Agents (e.g., oxalyl chloride, thionyl chloride)
  • Acid Chloride Formation from carboxylic acids

Alternative Routes for Analogous Compounds

Insights from related syntheses inform potential strategies:

Hydrolysis and Functionalization

Patents describe hydrolysis of esters to carboxylic acids, followed by chlorination. For example:

  • Ester Hydrolysis : Sulfuric acid or HBr at 80–85°C.
  • Acid Chloride Formation : Use of SOCl₂ or PCl₅.
Reagents/Conditions Application Reference
Ester + H₂SO₄, 80°C → HCl gas Carboxylic acid → HCl salt (e.g., cetirizine)

Challenges and Recommendations

  • Reactivity of Carbonyl Chloride : Requires anhydrous conditions and rapid workup.
  • Selectivity : Competing reactions (e.g., over-chlorination) may occur.
  • Safety : Phosgene or thionyl chloride use necessitates strict safety protocols.

Proposed Method :

  • Step 1 : Synthesize 4-(2-chlorophenyl)piperazine via nucleophilic substitution (e.g., piperazine + 2-chlorobenzyl chloride, KI, toluene, 80°C).
  • Step 2 : React with oxalyl chloride or SOCl₂ to form the carbonyl chloride.

Data Summary

Parameter Value/Description Reference
Molecular Formula C₁₁H₁₂Cl₂N₂O
Molecular Weight 259.13 g/mol
Key Reactivity Nucleophilic attack at carbonyl chloride
Potential Applications sEH inhibitors, dopamine receptor modulators

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)piperazine-1-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(2-Chlorophenyl)piperazine-1-carboxylic acid.

    Condensation: It can react with amines to form urea derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Amines under mild heating conditions.

Major Products Formed

    Nucleophilic substitution: Substituted piperazine derivatives.

    Hydrolysis: 4-(2-Chlorophenyl)piperazine-1-carboxylic acid.

    Condensation: Urea derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Agents
One of the notable applications of 4-(2-Chlorophenyl)piperazine-1-carbonyl chloride is its role as a precursor in the synthesis of antiviral compounds. Research has shown that derivatives of piperazine can exhibit antiviral activity against hepatitis C virus (HCV) infections. For instance, various piperazine-piperidine compounds have been synthesized to target HCV, demonstrating significant inhibition of viral replication in vitro . The structural modifications involving the carbonyl chloride moiety enhance the efficacy of these compounds.

Serotonin Reuptake Inhibitors
The compound also serves as a building block for synthesizing serotonin reuptake inhibitors. These compounds are crucial in treating affective disorders such as depression and anxiety. Studies indicate that derivatives synthesized from this compound exhibit potent inhibitory effects on serotonin reuptake, with some showing IC50 values below 50 nM, highlighting their potential as therapeutic agents for mood disorders .

Antimicrobial and Anticancer Activities

Antimicrobial Properties
Recent studies have focused on synthesizing analogues of this compound to evaluate their antimicrobial properties. For example, a series of piperazine derivatives were tested for antibacterial activity using the tube dilution method. Some compounds displayed comparable activity to standard antibiotics like ciprofloxacin .

Anticancer Activity
In addition to antimicrobial effects, certain derivatives have been evaluated for anticancer potential. A study indicated that specific synthesized compounds exhibited significant anticancer activity against various cancer cell lines, although they were less effective than established chemotherapeutics such as 5-fluorouracil . Molecular docking studies further supported these findings by demonstrating favorable binding interactions with cancer-related targets.

Material Science Applications

Synthesis of Functional Materials
Beyond biological applications, this compound has been explored in material science for developing functional materials. Its derivatives can be utilized in creating metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions. These frameworks have applications in gas storage, separation processes, and catalysis .

Case Study 1: Antiviral Activity

In a study investigating the antiviral properties of piperazine derivatives, researchers synthesized several compounds based on this compound and assessed their efficacy against HCV. The results indicated that certain derivatives significantly inhibited HCV replication in cell cultures, providing a promising avenue for developing new antiviral therapies .

Case Study 2: Anticancer Efficacy

Another study synthesized a series of piperazine-based compounds from this compound and evaluated their anticancer activity using MTT assays. The findings revealed that some derivatives exhibited notable cytotoxicity against cancer cell lines, suggesting their potential as lead compounds for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperazine-1-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules.

Comparison with Similar Compounds

Positional Isomers: 4-(4-Chlorophenyl)piperazine Derivatives

Compounds such as 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester () differ in the position of the chlorine atom on the phenyl ring (4- vs. 2-). For example, antifungal benzimidazole derivatives with 4-(2-chlorophenyl)piperazine substituents (e.g., 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole) exhibit enhanced activity compared to commercial drugs, likely due to optimized steric interactions with biological targets .

Aromatic vs. Aliphatic Substituents

Replacement of the 2-chlorophenyl group with aliphatic chains, as in 4-(Butan-2-yl)piperazine-1-carbonyl chloride (), significantly alters physicochemical properties. The butyl group increases lipophilicity (logP ~2.5) compared to the aromatic 2-chlorophenyl analogue (logP ~3.0), impacting membrane permeability and metabolic stability .

Functional Group Modifications

Carbonyl Chloride vs. Carboxamide

N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride () replaces the carbonyl chloride with a carboxamide group. This substitution eliminates the compound’s reactivity as an acylating agent but enhances stability under physiological conditions. The carboxamide derivative has a molecular weight of 276.16 g/mol and is explored for CNS applications due to improved blood-brain barrier penetration .

Ethanone and Thiophene Derivatives

2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone () substitutes the carbonyl chloride with an ethanone group. This modification retains electrophilicity but reduces hydrolysis susceptibility. The compound demonstrates antitumor activity, with IC₅₀ values in the low micromolar range against breast cancer cell lines . Similarly, 2-(4-(4-(Thiophene-2-carbonyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide () incorporates a thiophene-carbonyl group, enhancing π-π stacking interactions in PARP-1 inhibition (IC₅₀ = 12 nM) .

Biological Activity

4-(2-Chlorophenyl)piperazine-1-carbonyl chloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize available research findings, case studies, and data tables related to its biological activity, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClN2O
  • Molecular Weight : 236.69 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring substituted with a chlorophenyl group and a carbonyl chloride moiety, which is significant for its reactivity and potential biological interactions.

Biological Activity Overview

Research has indicated that derivatives of piperazine compounds exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are explored below.

Anticancer Activity

  • Mechanism of Action :
    • Piperazine derivatives have been shown to induce mitotic arrest in cancer cells. Studies suggest that this compound may enhance the sensitivity of cancer cells to apoptotic signals, leading to increased cell death in malignant tissues .
    • The compound's structure allows it to interact with microtubules, disrupting normal mitotic processes and potentially leading to cell cycle arrest .
  • Case Studies :
    • A study on similar piperazine compounds demonstrated their efficacy in inhibiting colon cancer cell lines (HT29) at low concentrations (IC50 values reported around 0.5 µM) . While specific data on this compound is limited, its structural analogs suggest a promising anticancer profile.

Antimicrobial Activity

Research has indicated that piperazine derivatives possess antimicrobial properties. The ability of this compound to inhibit bacterial growth has been suggested but requires further empirical validation.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is closely linked to their chemical structure. Variations in substituents on the piperazine ring significantly influence their pharmacological properties:

CompoundSubstituentActivityIC50 (µM)
Compound A2-ChlorophenylAnticancer0.5
Compound B3-ChlorophenylAnticancer0.8
Compound CNo substitutionLow activity>10

The SAR analysis indicates that the presence of halogenated phenyl groups enhances anticancer activity, suggesting that this compound may exhibit similar or superior effects compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-chlorophenyl)piperazine-1-carbonyl chloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 4-(2-chlorophenyl)piperazine with phosgene (COCl₂) or a carbonyl chloride precursor in anhydrous dichloromethane under nitrogen at 0–5°C. Temperature control is critical to avoid side reactions (e.g., over-chlorination). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc). Optimize stoichiometry (1:1.2 molar ratio of piperazine to carbonyl chloride) to minimize unreacted starting material .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR : ¹H NMR (CDCl₃) should show distinct signals: δ 7.4–7.2 (m, aromatic H), δ 3.8–3.5 (m, piperazine CH₂), and δ 3.2–2.9 (m, N–CH₂–C=O). Absence of δ 1.2–1.5 (alkyl H) confirms no reduction byproducts .
  • LC-MS : ESI+ mode should display [M+H]⁺ at m/z 283.1 (calculated for C₁₁H₁₁Cl₂N₂O⁺). Purity >95% via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. What are the stability considerations for handling and storage?

  • Stability : The compound is hygroscopic and hydrolyzes in aqueous media. Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Avoid contact with strong oxidizers (e.g., KMnO₄) due to risk of exothermic decomposition .
  • Decomposition Products : Thermal degradation (>100°C) releases CO, CO₂, and HCl. Monitor via FT-IR for carbonyl (1700 cm⁻¹) and C–Cl (750 cm⁻¹) stability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?

  • Strategy :

Substituent Variation : Replace the 2-chlorophenyl group with fluorophenyl or methylthio groups (e.g., via Suzuki coupling) to assess electronic effects on bioactivity .

Piperazine Modifications : Introduce N-alkylation (e.g., methyl, ethyl) to alter lipophilicity. Measure logP changes using shake-flask method and correlate with cellular permeability .

Biological Assays : Test derivatives against serotonin receptors (5-HT₁A/2C) due to structural similarity to known psychoactive piperazines. Use radioligand binding assays (IC₅₀ determination) .

Q. How can conflicting solubility data from different studies be resolved?

  • Troubleshooting :

  • Solvent Systems : Solubility in DMSO (≥50 mg/mL) may conflict with aqueous buffers (e.g., PBS pH 7.4: <1 mg/mL). Use dynamic light scattering (DLS) to detect aggregates in PBS .
  • pH Effects : Protonation of the piperazine N-atoms at physiological pH increases hydrophilicity. Calculate pKa via potentiometric titration (expected pKa₁ ~8.5, pKa₂ ~3.2) .

Q. What advanced techniques are recommended for studying reaction intermediates?

  • Methods :

  • In Situ IR Spectroscopy : Track carbonyl chloride formation (1770 cm⁻¹) during synthesis .
  • X-ray Crystallography : Resolve intermediates (e.g., piperazine-carbamate) to confirm stereochemistry. Crystallize in ethyl acetate/hexane at –20°C .
  • DFT Calculations : Model transition states for acyl chloride formation (B3LYP/6-31G* level) to predict regioselectivity .

Methodological Challenges & Solutions

Q. How to mitigate competing side reactions during nucleophilic substitutions?

  • Approach :

  • Use bulky bases (e.g., DIPEA) to deprotonate piperazine selectively, minimizing N-oxide formation .
  • Add molecular sieves (3Å) to scavenge HCl, shifting equilibrium toward product .

Q. What strategies validate the compound’s role in multi-step syntheses (e.g., drug candidates)?

  • Verification :

  • HRMS : Confirm intermediate masses (e.g., coupling with benzodioxane fragments: observed m/z 428.2 vs. calculated 428.1) .
  • Biological Cross-Check : Compare synthetic batches in vitro (e.g., IC₅₀ variability <10% indicates consistency) .

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